molecular formula C21H24O3 B2727852 2,7-Dibutoxy-9H-fluoren-9-one CAS No. 303735-82-2

2,7-Dibutoxy-9H-fluoren-9-one

Cat. No. B2727852
CAS RN: 303735-82-2
M. Wt: 324.42
InChI Key: AYUDCZPIKWPUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibutoxy-9H-fluoren-9-one, also known as DBFO, is a fluorescent compound that has a wide range of applications in scientific research. It is a derivative of fluorenone and is synthesized through a multi-step process. DBFO has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Bacterial Catabolism of Fluorene

Research conducted by Selifonov et al. (1993) on the bacterial catabolism of fluorene by Pseudomonas sp. revealed the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a stable product of angular dioxygenation of 9-fluorenone, which plays a role in fluorene metabolism by this bacterial strain. This study underscores the microbial transformation pathways of polycyclic aromatic hydrocarbons (PAHs) and their potential applications in bioremediation processes (S. Selifonov, M. Grifoll, J. E. Gurst, & P. Chapman, 1993).

Crystal Structure Analysis

Yamada et al. (2008) provided insights into the crystal structure of fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate, demonstrating the slight pyramidalization of the molecular plane of the O=C—NH—Cα unit. This study aids in understanding the structural dynamics of fluorene derivatives and their interactions at the molecular level (Kazuhiko Yamada, D. Hashizume, T. Shimizu, & K. Deguchi, 2008).

Synthesis of Biologically Interesting Compounds

Zhao et al. (2007) explored a novel synthesis pathway for fluoren-9-one and xanthen-9-one derivatives involving an aryl to imidoyl palladium migration, followed by intramolecular arylation. This process has implications for the development of new pharmaceuticals and organic materials (Jian Zhao, D. Yue, M. Campo, & R. Larock, 2007).

Light-Emitting Materials

Goudreault et al. (2010) synthesized and characterized platinum-containing poly(arylene-ethynylene)s linked by 1,3,4-oxadiazole units for potential applications in light-emitting devices. Their work contributes to the advancement of materials science, particularly in the field of optoelectronics (Thomas Goudreault, Z. He, Yanhe Guo, et al., 2010).

Metal Ion Sensing and Reactive Oxygen Species Detection

Belfield et al. (2010) investigated the photophysical and photochemical properties of a new fluorene derivative, demonstrating its high sensitivity and selectivity to Zn(2+) ions. This research is pivotal for the development of probes for metal ion detection in various biological and environmental applications (K. Belfield, M. Bondar, Andrew R. Frazer, et al., 2010).

properties

IUPAC Name

2,7-dibutoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDCZPIKWPUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibutoxy-9H-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.